1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
Description
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a urea-based compound featuring a 2-chlorophenyl group and a piperidin-4-ylmethyl moiety substituted with a dimethylsulfamoyl group. The urea scaffold is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for target binding .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O3S/c1-19(2)24(22,23)20-9-7-12(8-10-20)11-17-15(21)18-14-6-4-3-5-13(14)16/h3-6,12H,7-11H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGSVOIIXHWIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H23ClN4O3S
- Molecular Weight : 374.9 g/mol
- CAS Number : 2097903-69-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the dimethylsulfamoyl group enhances its binding affinity and selectivity towards these targets, potentially leading to inhibition of key biological pathways involved in disease processes.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The inhibition of this enzyme can have implications in treating neurodegenerative diseases like Alzheimer's disease .
Biological Activity
Studies have shown that this compound may exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. This effect is likely mediated through the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Piperazine Derivatives : Research on piperazine derivatives has demonstrated their ability to bind at critical sites on acetylcholinesterase, suggesting that similar mechanisms may be applicable to this compound .
- Virtual Screening Studies : Molecular docking studies indicate that compounds with similar scaffolds can effectively interact with target proteins involved in cancer and neurodegenerative diseases, supporting the hypothesis that this compound may have therapeutic potential .
Comparative Analysis
A comparison with other similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Anti-inflammatory | Cytokine inhibition |
| Subject Compound | Potential anticancer and anti-inflammatory | Enzyme inhibition |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Piperidine: The dimethylsulfamoyl group in the target compound differs from sulfonyl groups in compounds 12 and 13 . Bulkier substituents (e.g., butanesulfonyl in 13) may reduce metabolic stability compared to smaller groups like dimethylsulfamoyl.
Chlorophenyl Positional Isomerism :
- Urea-Linked Moieties: The phenothiazine-linked urea in compound 4g exhibited antifungal activity, highlighting the role of extended aromatic systems in biological interactions . The target compound’s simpler urea linkage may prioritize metabolic stability over broad-spectrum activity.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility :
- The target compound’s molecular weight (~400–450 g/mol) is comparable to analogues like 12 and 13 . The dimethylsulfamoyl group may improve aqueous solubility relative to adamantyl-containing compounds (e.g., ACPU).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
